4-Nitro-3-(trifluoromethyl)aniline

概述

描述

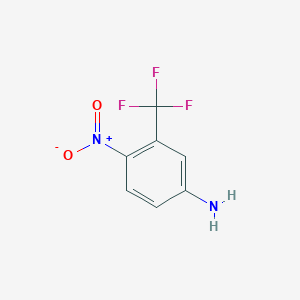

4-Nitro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F3N2O2 and a molecular weight of 206.12 g/mol . It is a light yellow to yellow solid, commonly used as a biochemical reagent in various scientific research applications . This compound is also known by other names such as 4-Nitro-α,α,α-trifluoro-m-toluidine and 5-Amino-2-nitrobenzotrifluoride .

准备方法

The synthesis of 4-Nitro-3-(trifluoromethyl)aniline typically involves the nitration of 3-(trifluoromethyl)aniline. One common method includes the following steps :

Nitration: Reacting 3-(trifluoromethyl)aniline with nitric acid in the presence of sulfuric acid at a temperature of 0-5°C.

Acetyl Protection: The intermediate product, 4-nitro-3-(trifluoromethyl)acetanilide, is formed by reacting 3-(trifluoromethyl)aniline with acetyl chloride in a non-protic solvent.

Deprotection: The acetyl group is removed using potassium carbonate in an ethanol solution to yield this compound.

Industrial production methods often follow similar routes but are optimized for higher yields and purity, with careful control of reaction conditions to minimize impurities .

化学反应分析

4-Nitro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The amino group formed from reduction can be further oxidized to form nitroso or azo compounds.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts . Major products formed from these reactions include 4-amino-3-(trifluoromethyl)aniline and various substituted derivatives .

科学研究应用

Pharmaceutical Applications

Flutamide Synthesis

One of the primary applications of NTFA is in the synthesis of flutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. Flutamide's efficacy is partly attributed to its metabolites, including NTFA, which are produced during hepatic metabolism . The compound serves as a critical intermediate in producing various selective androgen receptor modulators (SARMs), enhancing its relevance in drug development.

Metabolism Studies

Research indicates that NTFA is a significant urinary metabolite of flutamide, highlighting its role in pharmacokinetics and toxicity studies. Understanding the metabolic pathways involving NTFA can aid in assessing drug safety and efficacy .

Analytical Chemistry

Detection Methods

NTFA has been studied for its detection in biological materials using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and electron spectrophotometry. These methods allow for the quantification of NTFA in various biological fluids and tissues, including cadaveric hepatic tissue, blood, plasma, and urine .

Quantitative Evaluation

The following table summarizes the detection limits of NTFA in different biological matrices:

| Biological Matrix | Detection Limit (mg/100g or mL) |

|---|---|

| Cadaveric Hepatic Tissue | 0.12 |

| Blood | 0.09 |

| Plasma | 0.06 |

| Urine | 0.05 |

This data underscores the compound's significance in forensic toxicology and clinical diagnostics.

Material Science Applications

Optical Waveguide Materials

NTFA can also be utilized to prepare intermediates for optical materials, such as 4-bromo-2-nitrotrifluorotoluene. These materials are essential for developing advanced photonic devices due to their unique optical properties .

Case Studies

Case Study: Detection in Forensic Toxicology

A study focused on the extraction and detection of NTFA from biological samples demonstrated the effectiveness of acetone as an insulating agent. The researchers successfully isolated NTFA from cadaveric tissues using silica gel chromatography, providing a reliable method for forensic analysis . This method allows for precise quantification necessary for legal investigations.

Case Study: Metabolic Pathway Analysis

Another research effort investigated the metabolic pathways of flutamide in human liver microsomes, identifying NTFA as a major metabolite. This study emphasized the importance of understanding drug metabolism to predict therapeutic outcomes and potential side effects .

作用机制

The mechanism of action of 4-Nitro-3-(trifluoromethyl)aniline largely depends on its application. In pharmaceuticals, it acts as an intermediate in the synthesis of active compounds that target specific molecular pathways. For instance, in the synthesis of fluorescent dyes, it interacts with other chemical groups to produce compounds that emit fluorescence under specific conditions .

相似化合物的比较

4-Nitro-3-(trifluoromethyl)aniline can be compared with similar compounds such as:

- 4-Nitro-2-(trifluoromethyl)aniline

- 4-Nitro-5-(trifluoromethyl)aniline

- 3,5-Bis(trifluoromethyl)aniline

These compounds share similar structural features but differ in the position of the nitro and trifluoromethyl groups, which can influence their reactivity and applications . The unique positioning of the nitro and trifluoromethyl groups in this compound makes it particularly useful in the synthesis of specific dyes and pharmaceuticals .

生物活性

4-Nitro-3-(trifluoromethyl)aniline (NTFA) is a compound that has garnered interest in various biological applications due to its unique chemical structure and properties. This article delves into the biological activity of NTFA, focusing on its anticancer potential, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a nitro group and a trifluoromethyl group attached to an aniline structure. The presence of these functional groups significantly influences its electronic properties and biological activity.

- Molecular Formula : C7H5F3N2O2

- Molecular Weight : 208.12 g/mol

The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes, potentially increasing its efficacy in cellular environments.

Anticancer Activity

Recent studies have highlighted the potential of NTFA derivatives in anticancer therapies. Research indicates that modifications to fluoroquinolone structures, including the incorporation of NTFA, can enhance cytotoxicity against various cancer cell lines.

In Vitro Studies

-

Cell Viability Assays :

- The cytotoxic effects of NTFA derivatives were evaluated using MTT assays on several tumor cell lines, including breast (MCF-7, MDA-MB231) and prostate (DU145) cancer cells. Results demonstrated that compounds containing the NTFA moiety exhibited significant antiproliferative effects with IC50 values in the low micromolar range .

-

Mechanisms of Action :

- The anticancer effects are primarily attributed to the inhibition of DNA topoisomerases, leading to cell cycle arrest and apoptosis. Specifically, NTFA derivatives have been shown to induce G2/M phase arrest and promote apoptotic cell death through various pathways, including modulation of histone deacetylases and matrix metalloproteinases .

Study 1: Antitumor Efficacy

A study explored the effects of NTFA derivatives on prostate cancer cells (DU145). The results indicated that these compounds significantly reduced cell viability compared to controls, with the most potent derivative achieving an IC50 value of approximately 1.56 μM .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| NTFA-Derivative 1 | DU145 | 1.56 | Topoisomerase II inhibition |

| NTFA-Derivative 2 | MCF-7 | 2.33 | Apoptosis induction |

Study 2: Fluoroquinolone Derivatives

Another investigation focused on fluoroquinolone derivatives containing the NTFA moiety, which exhibited enhanced anticancer activities across multiple cell lines, including triple-negative breast cancer (TNBC) models. The study confirmed that these derivatives not only inhibited cell proliferation but also reduced migratory capabilities of cancer cells .

属性

IUPAC Name |

4-nitro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(11)1-2-6(5)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKUVRNVYFTEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057731 | |

| Record name | 3-Trifluoromethyl-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-11-3 | |

| Record name | 4-Nitro-3-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Trifluoromethyl-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 393-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Trifluoromethyl-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-3-TRIFLUOROMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15YY91105I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary known application of 4-Nitro-3-(trifluoromethyl)aniline in pharmaceutical research?

A1: this compound is a key metabolite of the anti-androgen drug flutamide. [] Flutamide is used to treat prostate cancer, and understanding the metabolic pathway of flutamide, including the role of this compound, is crucial for assessing drug efficacy and potential toxicity. []

Q2: How is this compound generated in biological systems?

A2: Studies using human liver microsomes have shown that this compound is formed through the metabolism of flutamide. [] Specifically, it is a product of the hydrolysis of flutamide and its subsequent metabolites. [] This process has been observed in various species, including humans, dogs, pigs, and rats. []

Q3: Are there any analytical methods available to detect and quantify this compound in biological samples?

A3: Yes, researchers have developed and validated various methods for detecting and quantifying this compound in biological matrices like liver tissue, blood, plasma, and urine. [] Techniques employed include Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electron Spectrophotometry. [] These methods are essential for pharmacokinetic studies and toxicological investigations.

Q4: Has this compound been explored for applications beyond its link to flutamide metabolism?

A4: Yes, research indicates that this compound can be incorporated into nanoscale lipid vesicles. [] These vesicles demonstrate the capability to release nitric oxide (NO) upon irradiation with blue light. [] This photo-induced NO release holds promise for targeted drug delivery and potential therapeutic applications. []

Q5: What is the significance of the photo-induced nitric oxide release observed in this compound functionalized nanoscale vesicles?

A5: This photo-release mechanism offers a controlled approach to NO delivery. [] Nitric oxide plays various roles in biological systems, including vasodilation and signaling. [] By controlling the timing and location of NO release, researchers could potentially develop targeted therapies for conditions like cancer. []

Q6: Does the chemical structure of this compound impact its properties and potential applications?

A6: Absolutely. The presence of the nitro group and the trifluoromethyl group influences the molecule's electronic properties and reactivity. [] For instance, these functional groups contribute to its ability to act as a photo-induced NO donor. [] Further research into structure-activity relationships could unveil modifications that optimize its properties for specific applications.

Q7: What are the implications of the findings regarding the stability of this compound under various conditions?

A7: Studies have shown that this compound can degrade in acidic and alkaline solutions, with the rate of degradation influenced by pH and temperature. [, ] This information is crucial for developing stable formulations of drugs like flutamide and ensuring accurate analysis in biological samples. [, ] Understanding these factors is essential for pharmaceutical development, storage, and handling.

Q8: Are there any known toxicological concerns regarding this compound?

A8: While this compound is a metabolite of flutamide, its own toxicological profile requires further investigation. [] Research suggests that the inhibition of flutamide metabolism can lead to a build-up of this compound, potentially contributing to the drug's hepatotoxicity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。